

19,20-Epoxychochalasin C as a Selective CDK2 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19,20-Epoxychochalasin C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **19,20-Epoxychochalasin C**, a fungal metabolite, and its role as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information presented herein is collated from published research, offering a comprehensive resource on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Findings

19,20-Epoxychochalasin C has been identified as a promising inhibitor of CDK2, a key regulator of the cell cycle.^[1] Research indicates that this natural product induces S-phase cell cycle arrest and apoptosis in cancer cells, pointing to its potential as a therapeutic agent.^[1] The biological activity of **19,20-Epoxychochalasin C** is critically dependent on the hydroxyl group at the C7 position; oxidation of this group leads to a significant reduction in its cytotoxic and CDK2 inhibitory potential.^{[1][2]}

Quantitative Data Summary

The inhibitory activity of **19,20-Epoxychochalasin C** and its derivatives has been quantified through various in vitro assays. The following tables summarize the key data for easy comparison.

Table 1: In Vitro CDK2 Kinase Inhibition

Compound	Concentration	% Inhibition	IC50 (CDK2)	Selectivity
19,20-Epoxyctochalasin C	Specified Concentrations	39%, 66%, 88%	≈0.9 μM	~690-fold
Other Analogues	1 μM	Less Selective	-	-

Data sourced from in vitro CDK2 kinase activity screening.[1]

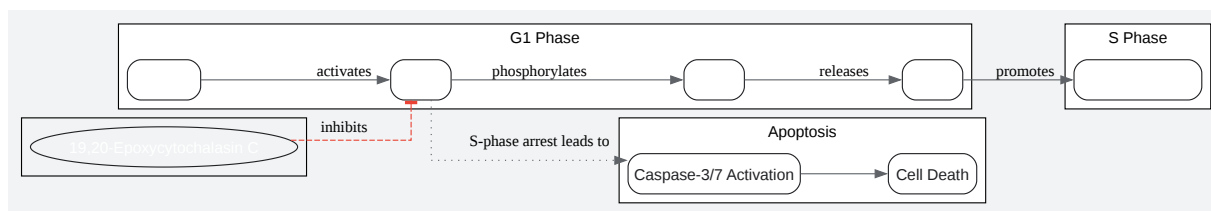
Table 2: Cytotoxicity Against Cancer Cell Lines

Compound	Cell Line	IC50
19,20-Epoxyctochalasin C	HT-29 (Colon Cancer)	650 nM
Oxidized Metabolite	HT-29 (Colon Cancer)	>10 μM
19,20-Epoxyctochalasin C	HL-60 (Leukemia)	1.11 μM

The parent molecule demonstrated 16 times higher cytotoxic potential compared to its oxidized metabolite.[1][2][3]

Mechanism of Action & Signaling Pathway

19,20-Epoxyctochalasin C exerts its anticancer effects by directly targeting CDK2. Inhibition of CDK2 disrupts the G1/S checkpoint of the cell cycle, leading to an arrest in the S phase.[1] This prolonged cell cycle arrest ultimately triggers caspase-3/7-mediated apoptosis in cancer cells.[1] The proposed signaling pathway is illustrated below.



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Caption: Inhibition of the CDK2/Cyclin E complex by **19,20-Epoxycholesterol C**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for replication and further investigation.

In Vitro CDK2/Cyclin A2 Kinase Assay

This assay quantifies the inhibitory effect of **19,20-Epoxycholesterol C** on CDK2 activity.

Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

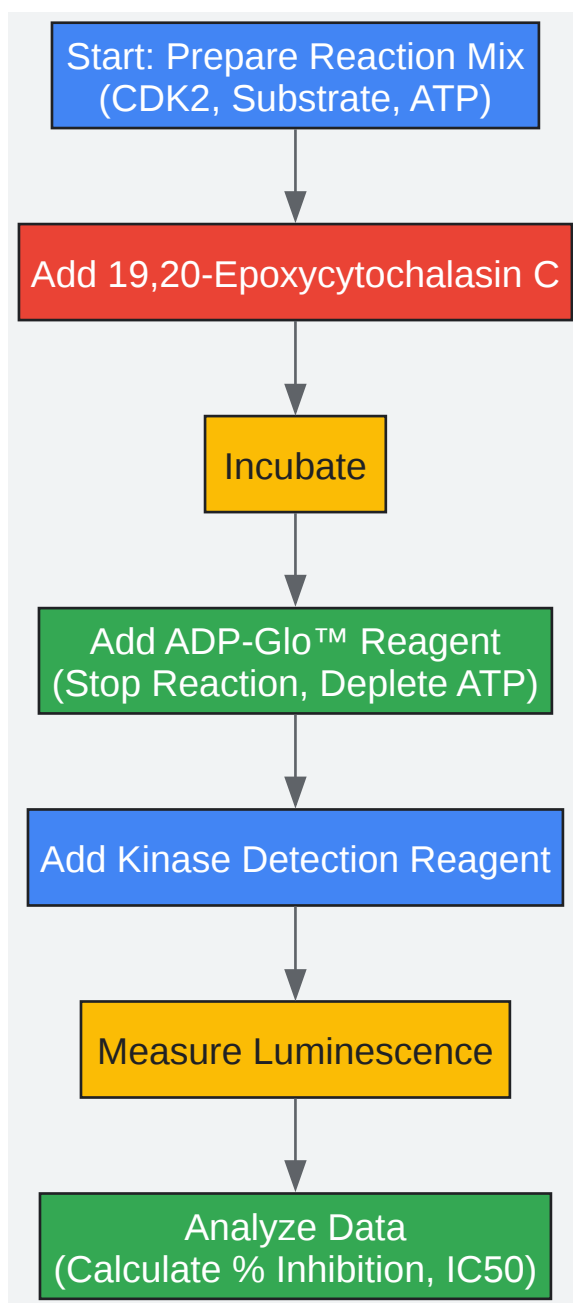
Materials:

- CDK2/Cyclin A2 enzyme
- Histone H1 substrate
- ATP
- **19,20-Epoxycholesterol C** (or other test compounds)

- ADP-Glo™ Kinase Assay Kit (Promega)
- White 96-well plates

Procedure:

- Prepare a reaction mixture in a white 96-well plate containing 25 ng of CDK2 kinase, 0.2 µg/µL of Histone H1 substrate, and 500 µM ATP.[\[1\]](#)
- For the blank control, prepare the same reaction mixture but omit the CDK2 enzyme.[\[1\]](#)
- Add various dilutions of **19,20-Epoxychochalsin C** to the reaction wells.
- Incubate the plate under conditions suitable for the kinase reaction.
- To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent.[\[1\]](#)
- Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value from the dose-response curve.



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Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Cell Cycle Analysis

This protocol is used to determine the effect of **19,20-Epoxychochalsin C** on the cell cycle distribution of cancer cells.

Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

- HT-29 colon cancer cells (or other relevant cell line)
- **19,20-Epoxycholesterol**
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Ethanol (for fixation)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed HT-29 cells in culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **19,20-Epoxycholesterol** for a specified duration (e.g., 48 hours).^[1]
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol and store at -20°C.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution containing RNase A.
- Incubate the cells in the dark to allow for staining.

- Analyze the stained cells using a flow cytometer.
- Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

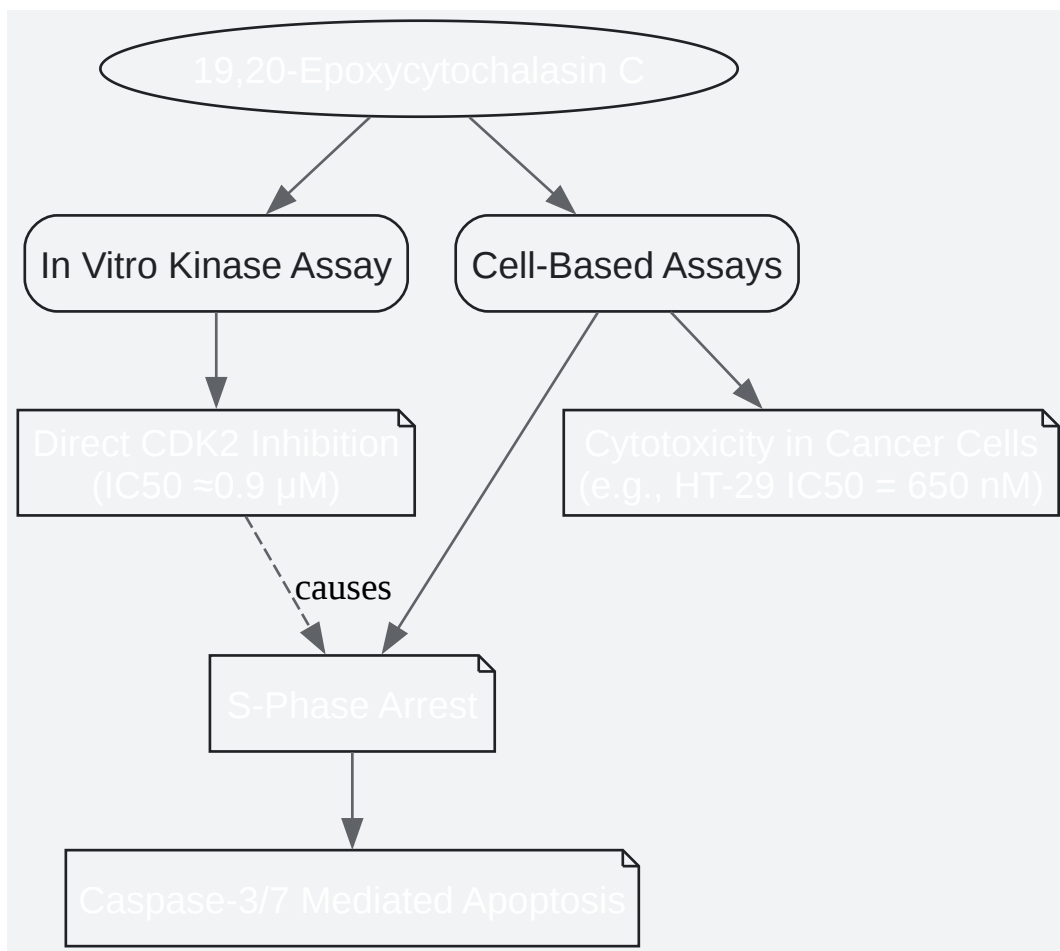
Apoptosis Assay

This method determines if cell death induced by **19,20-Epoxychochalsin C** occurs via apoptosis.

Principle: The activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. A luminescent or fluorescent assay can be used to measure the activity of these caspases.

Procedure (Conceptual):

- Treat HT-29 cells with **19,20-Epoxychochalsin C**.
- To confirm the role of caspases, a parallel experiment can be conducted where cells are pre-incubated with a pan-caspase inhibitor (e.g., Z-Vad-FMK) before treatment with the compound.[\[1\]](#)
- Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7.
- The cleavage of the substrate by active caspases generates a signal that is proportional to the amount of caspase activity.
- Measure the signal to determine the extent of apoptosis induction.



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Caption: Logical relationship of experimental findings.

Conclusion

19,20-Epoxychochalsin C has emerged as a noteworthy natural product with selective inhibitory activity against CDK2. The provided data and protocols offer a solid foundation for further research into its therapeutic potential. Future studies could focus on optimizing its structure to enhance potency and selectivity, as well as evaluating its efficacy in preclinical in vivo models. The critical role of the C7 hydroxyl group for its bioactivity provides a key structural insight for the development of novel CDK2 inhibitors based on the cytochalasan scaffold.

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- To cite this document: BenchChem. [19,20-Epoxychoyalsin C as a Selective CDK2 Inhibitor: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140306#19-20-epoxychoyalsin-c-as-a-cdk2-inhibitor>]

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